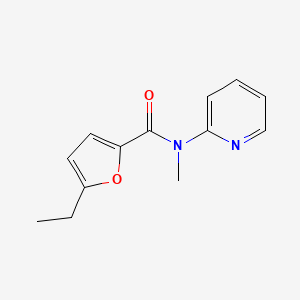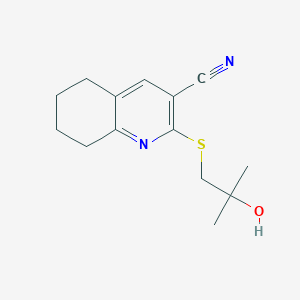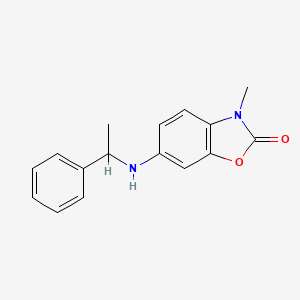![molecular formula C15H25NO2 B7593848 2-(Cyclohexen-1-yl)-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B7593848.png)
2-(Cyclohexen-1-yl)-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohexen-1-yl)-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as CHEP and is a member of the class of compounds called ketones. CHEP has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of CHEP is not fully understood, but it is believed to act on several different pathways in the brain. It has been shown to increase the levels of antioxidant enzymes, which can protect neurons from oxidative stress. CHEP has also been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a role in mood, behavior, and cognition.
Biochemical and Physiological Effects:
CHEP has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes, which can protect neurons from oxidative stress. CHEP has also been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a role in mood, behavior, and cognition. In addition, CHEP has been shown to have analgesic and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CHEP in laboratory experiments is that it is relatively easy to synthesize and has a high yield. In addition, CHEP has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. However, one limitation of using CHEP in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of CHEP. One area of research is the potential use of CHEP in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another area of research is the potential use of CHEP as an analgesic and anti-inflammatory agent. In addition, future studies could focus on the mechanism of action of CHEP and its effects on different pathways in the brain.
Métodos De Síntesis
CHEP can be synthesized by several methods, including the reaction of 1-(4-piperidinyl)-2-cyclohexene-1-ethanone with 1-chloro-2-hydroxyethane in the presence of a base. Another method involves the reaction of 1-(4-piperidinyl)-2-cyclohexene-1-ethanone with 2-chloroethanol in the presence of a base. Both of these methods result in the formation of CHEP with high yields.
Aplicaciones Científicas De Investigación
CHEP has been studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. CHEP has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, CHEP has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
2-(cyclohexen-1-yl)-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-12(17)14-7-9-16(10-8-14)15(18)11-13-5-3-2-4-6-13/h5,12,14,17H,2-4,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLVNLUGIKFFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)CC2=CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexen-1-yl)-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide](/img/structure/B7593801.png)
![3-(2-fluorophenyl)-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]propanamide](/img/structure/B7593804.png)

![4-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7593821.png)
![4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7593824.png)
![N-[1-(3-fluorophenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7593835.png)
![N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide](/img/structure/B7593842.png)
![N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide](/img/structure/B7593853.png)
![2-[3-(5-ethylfuran-2-yl)morpholin-4-yl]-N-(2-methylpropyl)acetamide](/img/structure/B7593867.png)